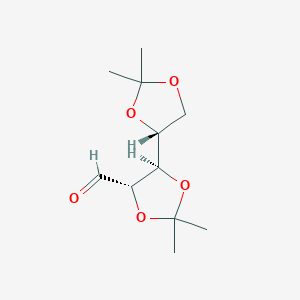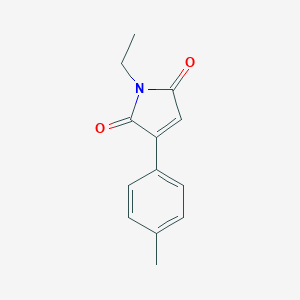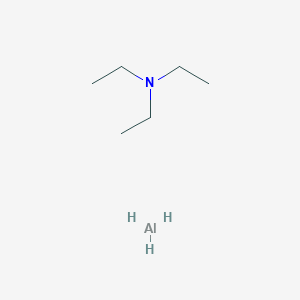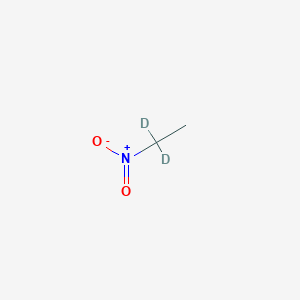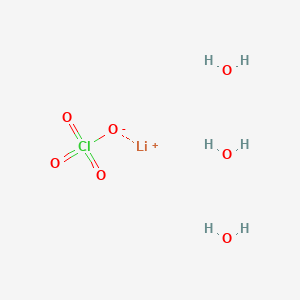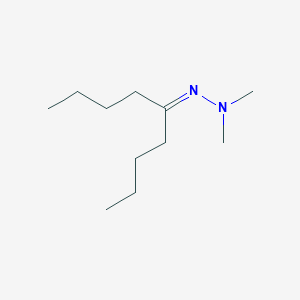
1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Übersicht
Beschreibung
“1-Phenyl-1H-1,2,4-triazole-3,5-diamine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . The molecular formula of this compound is C2H5N5 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 1-phenyl-1H-1,2,4-triazole-3,5-diamine, involves various methods . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine can be analyzed using various techniques such as electronic structure calculations and non-adiabatic dynamics simulations .
Chemical Reactions Analysis
The chemical reactions of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine involve transformation between the enol and keto forms after excited-state proton transfer . This process is explored using electronic structure calculations and non-adiabatic dynamics simulations .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine include a melting point of 202-205 °C (lit.), a predicted boiling point of 473.7±28.0 °C, and a predicted density of 1.686±0.06 g/cm3 . It is soluble in water .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Triazole compounds, including 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, have been found to possess significant antimicrobial activity . In a study, triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity . The compounds showed high growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .
Antioxidant Activity
The same study also revealed that these compounds demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Antiviral Activity
Molecular docking studies were conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . The binding affinities of compounds were ranging from − 10.0 to − 11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from − 8.2 to − 9.3 kcal/mol . These docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus .
Antitubercular Activity
Triazoles and their derivatives have been found to possess significant antitubercular activity . This makes 1-Phenyl-1H-1,2,4-triazole-3,5-diamine a potential candidate for further research in this field .
Anticancer Activity
Triazoles and their derivatives have also been found to possess anticancer activity . This suggests that 1-Phenyl-1H-1,2,4-triazole-3,5-diamine could potentially be used in the development of new anticancer drugs .
DNA Synthesis Inhibition
3,5-Diamino-1,2,4-triazole is used as an inhibitor of DNA synthesis . This property could potentially be used in the treatment of various diseases, including cancer .
Antitumor Agents
3,5-Diamino-1,2,4-triazole also serves as antitumor agents in the treatment of epigenetically-based diseases .
Corrosion Inhibitor
This compound acts as a corrosion inhibitor for copper . This application could be particularly useful in industries where copper is widely used .
Wirkmechanismus
Target of Action
1-Phenyl-1H-1,2,4-triazole-3,5-diamine is an organic compound with potential applications in various fields. It has been found to act as an inhibitor of DNA synthesis , suggesting that its primary targets could be the enzymes involved in DNA replication.
Mode of Action
It is known that triazole compounds, which include 1-phenyl-1h-1,2,4-triazole-3,5-diamine, have excellent electronic properties . These properties could potentially influence the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
Given its role as a dna synthesis inhibitor , it can be inferred that it may affect the DNA replication pathway, leading to downstream effects such as inhibition of cell division and growth.
Result of Action
The molecular and cellular effects of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine’s action are likely to be related to its role as a DNA synthesis inhibitor . By inhibiting DNA synthesis, the compound could potentially prevent cell division, thereby exerting an anti-proliferative effect.
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine could involve further exploration of its potential applications in the fields of organic electronics and organic photovoltaics . Additionally, further studies could focus on improving the synthesis methods and understanding the decay pathways of similar systems .
Eigenschaften
IUPAC Name |
1-phenyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-11-8(10)13(12-7)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJCZJMOAWVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163151 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
CAS RN |
14575-59-8 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14575-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14575-59-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Phenyl-1,2,4-triazole-3,5-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW665EVT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of N³-[(E)-Morpholin-4-ylmethylidene]-1-phenyl-1H-1,2,4-triazole-3,5-diamine monohydrate?
A1: The research highlights several key structural features of this compound []:
- Dihedral Angle: The benzene and 1,2,4-triazole rings within the molecule are not coplanar. They exhibit a dihedral angle of 54.80° []. This non-planarity could influence the compound's interactions with other molecules.
- Amino Group Configuration: The nitrogen atom of the amino group displays a trigonal-pyramidal configuration []. This configuration affects the spatial orientation of the amino group and its potential for hydrogen bonding.
- Amidine Bond Shortening: The N=C—N fragment, characteristic of an amidine group, exhibits bond shortening due to conjugation []. This shortened bond could influence the group's reactivity and interactions.
- Intermolecular Hydrogen Bonding: The crystal structure reveals N—H⋯O and O—H⋯N hydrogen bonds between molecules. These interactions lead to the formation of double layers parallel to the bc plane within the crystal lattice [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



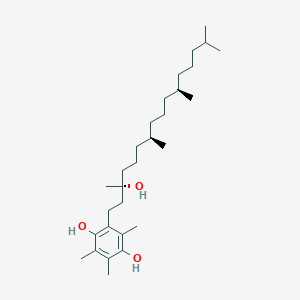
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)

